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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxyquinoline

Cat. No.: B15072201

An In-depth Technical Guide to 4-Fluoro-2-
hydroxyquinoline

Disclaimer: Experimental data specifically for 4-Fluoro-2-hydroxyquinoline is limited in
publicly available literature. The information presented in this guide is a consolidation of data
from closely related isomers and analogous compounds. Researchers should validate this
information through experimental studies for 4-Fluoro-2-hydroxyquinoline.

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds that form the core
structure of many synthetic antibacterial agents. The introduction of a fluorine atom into the
quinoline ring, creating fluoroquinolones, marked a substantial advancement in the
development of broad-spectrum antibiotics.[1][2] 4-Hydroxyquinolines, and their tautomeric 4-
quinolone forms, are key pharmacophores in numerous biologically active molecules, exhibiting
a wide range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory
properties.[3] This technical guide focuses on the physical and chemical properties of 4-
Fluoro-2-hydroxyquinoline, a member of this important class of compounds. Due to the
scarcity of direct experimental data, this guide leverages information from closely related
isomers to provide a comprehensive overview for researchers, scientists, and drug
development professionals.

Physicochemical Properties
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The physicochemical properties of 4-Fluoro-2-hydroxyquinoline are crucial for understanding
its behavior in biological and chemical systems. The following tables summarize the available
and estimated data based on its isomers.

Table 1: Physical Properties of 4-Fluoro-2-hydroxyquinoline and Related Isomers

6-Fluoro-4-
4-Fluoro-2-

Property L hydroxy-2-
hydroxyquinoline

8-Fluoro-4-

L hydroxyquinoline
methylquinoline

Molecular Formula C9H6FNO C10H8FNOI[4] C9H6FNO
Molecular Weight 163.15 g/mol 177.18 g/mol [4] 163.15 g/mol
] White to Almost White
Appearance Not Available Powder
Powder to Crystal[4]
Melting Point Not Available 273-277 °C[4] 278-282 °C
- ) ) 316.7+£37.0°C at 760 _
Boiling Point Not Available Not Available
mmHg[4]
- ) No information )
Solubility Not Available ) Not Available
available[5]
pKa Not Available Not Available Not Available

Table 2: Spectroscopic Data of 4-Fluoro-2-hydroxyquinoline and Related Isomers
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S 4-Fluoro-2- Related Compounds
ectrosco
s i hydroxyquinoline (Isomers/Analogues)

For a related 6,7-difluoro-4-
hydroxyquinoline derivative,
the hydroxyl proton appears
1H NMR Not Available downfield as a broad signal
around 13.16 ppm.[1] Aromatic
protons typically appear
between 7.00 and 8.00 ppm.[1]

For a related 6,7-difluoro-4-
hydroxyquinoline derivative,
) the C-OH carbon signal is
13C NMR Not Available ) )
observed in the downfield

region at approximately 167.73
ppm.[1]

For a related 6,7-difluoro-4-

hydroxyquinoline derivative,
19F NMR Not Available fluorine signals appear

between -115 and -138 ppm.

[1]

The molecular ion peak is
expected at m/z 163.15.
Fragmentation patterns of
Mass Spectrometry Not Available fluoroquinolones often involve
the loss of peripheral groups
and rearrangement of the

heterocyclic ring.[6]

For related 4-hydroxy-2-oxo-
quinoline derivatives,
_ characteristic peaks are
IR Spectroscopy Not Available )
observed for C=0 stretching,
N-H stretching, and aromatic

C-H stretching.[7]
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Chemical Properties and Reactivity

4-Fluoro-2-hydroxyquinoline is expected to exhibit reactivity characteristic of the 2-
hydroxyquinoline scaffold. It exists in tautomeric equilibrium with its 2-quinolone form. The
hydroxyl group can undergo O-alkylation and O-acylation reactions. The quinoline ring is
susceptible to electrophilic substitution reactions, with the position of substitution influenced by
the existing substituents. The fluorine atom at the 4-position is a weak deactivator and will
influence the regioselectivity of such reactions. The reactivity of the related 4-halo-2-
aminoquinolines has been studied, providing insights into potential synthetic transformations.

Experimental Protocols

While specific protocols for 4-Fluoro-2-hydroxyquinoline are not readily available, the
following are generalized experimental procedures for the synthesis and analysis of related
hydroxyquinoline derivatives that can be adapted.

Synthesis: Conrad-Limpach Reaction

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[8]

Reaction Scheme:

. . Condensation
Substituted Aniline

Thermal Cyclization _

Yy

Enamine Intermediate 4-Hydroxyquinoline

R-ketoester

Click to download full resolution via product page
Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.
Methodology:

o Enamine Formation: A substituted aniline (e.g., 3-fluoroaniline for the synthesis of 4-fluoro-
2-hydroxyquinoline) is reacted with a 3-ketoester (e.g., diethyl malonate) in a suitable
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solvent, often with an acid catalyst. The mixture is heated to drive off water and form the
enamine intermediate.

e Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C) in
a high-boiling solvent like diphenyl ether to induce cyclization and form the 4-
hydroxyquinoline product.

 Purification: The product is isolated by cooling the reaction mixture, followed by filtration and
washing with a suitable solvent. Further purification can be achieved by recrystallization or
column chromatography.

Analytical Methods

The characterization of 4-Fluoro-2-hydroxyquinoline would involve a combination of
spectroscopic and chromatographic techniques.

Analytical Workflow:

Crude Product

\

Purification
(Recrystallization/Chromatography)

\

Pure Compound

\ \

Structural Identification Purity Analysis
Structure Elucidation Burity Assessment
\ \ \ 4 A
NMR (1H, 13C, 19F) Mass Spectrometry IR Spectroscopy HPLC » TLC

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15072201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15072201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General analytical workflow for the characterization of a synthesized quinoline
derivative.

Methodologies:

o High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a
C18 column is commonly used for the analysis of fluoroquinolones.[9] A mobile phase
consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or
methanol) is typically employed. Detection can be achieved using UV-Vis or fluorescence
detectors.[9]

o Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive
technique for the determination of the molecular weight and fragmentation pattern of
fluoroquinolones.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 19F NMR are essential for
the structural elucidation of fluorinated quinolines.[1]

« Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups
present in the molecule.[7]

Biological Activity and Mechanism of Action

While the specific biological activity of 4-Fluoro-2-hydroxyquinoline has not been extensively
reported, as a fluoroquinolone derivative, it is anticipated to exhibit antibacterial properties. The
primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA
gyrase (a type Il topoisomerase) and topoisomerase IV.[10] These enzymes are essential for
bacterial DNA replication, transcription, and repair.

Fluoroquinolone Mechanism of Action:
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Caption: General mechanism of action for fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately
resulting in bacterial cell death. The presence and position of the fluorine atom are known to
significantly enhance the antibacterial activity of quinolones.[1]

Conclusion

4-Fluoro-2-hydroxyquinoline is a member of the medicinally important class of
fluoroquinolones. While specific experimental data for this isomer is scarce, this guide provides
a comprehensive overview of its expected physical and chemical properties, along with general
protocols for its synthesis and analysis, based on data from closely related compounds. Further
experimental investigation is necessary to fully characterize 4-Fluoro-2-hydroxyquinoline and
to explore its potential as a therapeutic agent. This guide serves as a valuable resource for
researchers initiating studies on this and other novel fluoroquinolone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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